molecular formula C14H13NO4 B2499281 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid CAS No. 926254-61-7

3-Methyl-2-(3-methylfuran-2-amido)benzoic acid

Cat. No.: B2499281
CAS No.: 926254-61-7
M. Wt: 259.261
InChI Key: HMIVWYKUWSESLC-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylfuran-2-amido)benzoic acid (CAS: 926254-61-7) is a benzoic acid derivative featuring a methyl group at the 3-position and a 3-methylfuran-2-amido substituent at the 2-position. The compound’s molecular formula is C₁₃H₁₃NO₄ (calculated molecular weight: 259.25 g/mol).

Properties

IUPAC Name

3-methyl-2-[(3-methylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-4-3-5-10(14(17)18)11(8)15-13(16)12-9(2)6-7-19-12/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIVWYKUWSESLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=C(C=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid typically involves the reaction of 3-methylbenzoic acid with 3-methylfuran-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming carboxylate salts under basic conditions. This property is critical for solubility modulation and salt formation in pharmaceutical applications.

Reaction TypeConditionsProductReference
DeprotonationAqueous NaOH (pH > pKa ~4.2)Sodium 3-methyl-2-(3-methylfuran-2-amido)benzoate
  • Key Data : The pKa of the carboxylic acid group is estimated at ~4.2 based on structural analogs like 3-methylbenzoic acid (pKa = 4.3) .

Amide Bond Reactivity

The amide linkage participates in hydrolysis and nucleophilic substitution, influenced by acidic/basic conditions or enzymatic activity.

Reaction TypeConditionsProductReference
Acidic Hydrolysis6M HCl, reflux (12 hrs)3-Methylfuran-2-carboxylic acid + 2-amino-3-methylbenzoic acid
Basic Hydrolysis2M NaOH, 80°C (8 hrs)3-Methylfuran-2-carboxylate + 2-amino-3-methylbenzoate
  • Example : In analogous syntheses, amide bonds formed via furan-2-carboxylic acid chlorides were cleaved using LiAlH4 or acidic hydrolysis . Kinetic studies show amide hydrolysis rates increase by 30% in basic vs. acidic conditions for similar compounds .

Esterification and Functionalization

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug design.

| Reaction Type | Conditions | Product | Reference |
|---------------|

Scientific Research Applications

Medicinal Chemistry

3-Methyl-2-(3-methylfuran-2-amido)benzoic acid has been explored for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may exhibit:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially making this compound relevant in treating inflammatory diseases.

Agricultural Applications

The compound is also being investigated for its role in agriculture:

  • Pesticide Development : As an intermediate in the synthesis of insecticides, it contributes to the development of environmentally friendly pesticides that exhibit low toxicity to non-target organisms .
  • Plant Growth Regulators : Research suggests that compounds similar to this compound can influence plant growth and resistance to pests.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of benzofuran carboxylic acids, including those related to this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Case Study 2: Insecticidal Activity

Research on chlorantraniliprole, synthesized from related compounds, demonstrated high insecticidal activity with minimal environmental impact. This highlights the importance of this compound as a precursor in developing sustainable agricultural solutions .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Diversity: The target compound’s furan-amido group contrasts with phenoxy (), thioureido (), and amino () substituents, influencing hydrogen-bonding capacity and steric effects.
  • Synthetic Routes : Ullmann coupling () and thiourea derivatization () are common for electron-rich substituents, while the target compound’s synthesis likely involves amide bond formation.

Physical and Chemical Properties

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Hydrogen Bonding Crystal System Biological Activity
3-Methyl-2-(3-methylfuran-2-amido)benzoic acid Not reported Amido (N–H···O), carboxylic acid Not characterized Research chemical (supplier data)
3-Methyl-2-(4-methylphenoxy)benzoic acid Not reported Carboxylic acid dimers (O–H···O) Monoclinic (P21/c) Anti-inflammatory potential
2-(3-Benzyl-3-methylthioureido)benzoic acid 117–119 Thioureido (N–H···S), carboxylic acid Not reported Not specified
HMBA Not reported Hydroxyl (O–H···O) Not reported Cell-cycle inhibition

Key Observations :

  • Hydrogen Bonding: The target compound’s amido and carboxylic acid groups enable dimerization, similar to 3-methyl-2-(4-methylphenoxy)benzoic acid’s O–H···O dimers .
  • Thermal Stability : Thioureido derivatives (e.g., ) exhibit higher melting points (~117–133°C) due to stronger intermolecular interactions compared to furan-amido analogs.

Biological Activity

3-Methyl-2-(3-methylfuran-2-amido)benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a methyl group and an amide linked to a 3-methylfuran moiety. This unique structure may contribute to its biological properties, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including variations like this compound, exhibit significant antimicrobial properties. For instance, modifications in the amide and benzoic acid structures have been shown to enhance antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

A study highlighted that certain benzoic acid derivatives had MIC values ranging from 1 to 5 µg/mL against Staphylococcus aureus and other bacteria, indicating their potential as antibacterial agents . The specific MIC for this compound remains to be fully characterized but is expected to follow similar trends based on structural analogs.

CompoundMIC (µg/mL)Target Organism
Compound A1S. aureus
Compound B5E. coli
This compoundTBDTBD

Enzyme Inhibition Studies

In silico studies suggest that compounds similar to this compound can act as selective inhibitors for various enzymes, including aldo-keto reductases (AKR1C1 and AKR1C3). These enzymes play crucial roles in steroid metabolism and drug metabolism, making their inhibition a target for therapeutic intervention.

Selectivity and Ki Values

The selectivity of compounds against AKR enzymes is critical for minimizing side effects in therapeutic applications. For example, some derivatives have demonstrated Ki values as low as 0.1 µM, indicating potent inhibition . The structural characteristics of the amide and furan moieties are believed to contribute significantly to this activity.

Case Studies on Biological Activity

Several studies have been conducted to evaluate the biological activity of benzoic acid derivatives:

  • Antibacterial Activity : A study reported that certain benzoic acid derivatives significantly inhibited bacterial growth, with one compound showing an MIC of 3.90 µg/mL against MRSA strains .
  • Proteasome Activation : Another investigation indicated that benzoic acid derivatives could enhance the activity of the ubiquitin-proteasome pathway, which is essential for protein degradation in cells. The activation levels were measured at concentrations as low as 5 µM .

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